molecular formula C6H11NO B090267 3-Isopropoxypropanenitrile CAS No. 110-47-4

3-Isopropoxypropanenitrile

Cat. No. B090267
CAS RN: 110-47-4
M. Wt: 113.16 g/mol
InChI Key: BMSYXLRQGIFLFO-UHFFFAOYSA-N
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Description

3-Isopropoxypropanenitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds and reactions that can help infer some aspects of 3-isopropoxypropanenitrile's chemistry. For instance, 3-hydroxypropanenitrile is mentioned as a compound with potential as a building block in organic synthesis and high-performance polymers, suggesting that derivatives like 3-isopropoxypropanenitrile might also possess useful chemical properties .

Synthesis Analysis

The synthesis of related compounds, such as 3-hydroxypropanenitrile, has been explored through eco-sustainable processes, which indicates that similar green approaches might be applicable to the synthesis of 3-isopropoxypropanenitrile . Additionally, the use of 3-hydroxypropanaminium acetate as a catalyst in the synthesis of other nitrile derivatives suggests that it could potentially be used in the synthesis of 3-isopropoxypropanenitrile as well .

Molecular Structure Analysis

The molecular structure of 3-hydroxypropanenitrile has been studied, revealing four different conformations and a gauche arrangement with a weak intramolecular hydrogen bond, which could be relevant when considering the structure of 3-isopropoxypropanenitrile . The presence of the isopropoxy group in 3-isopropoxypropanenitrile would likely influence its conformation and could affect the intramolecular interactions within the molecule.

Chemical Reactions Analysis

While 3-isopropoxypropanenitrile itself is not discussed, the reaction of isopropanol vapor with Hg 6(3P1) atoms in the presence of nitric oxide, which leads to the production of isopropoxy radicals, provides insight into the reactivity of isopropoxy groups . This information could be extrapolated to predict the reactivity of 3-isopropoxypropanenitrile in the presence of certain reagents or under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypropanenitrile, such as its enthalpy of formation and vaporization, have been experimentally determined and supported by computational calculations . These properties are crucial for understanding the behavior of the compound under various conditions and could be used as a reference point for estimating the properties of 3-isopropoxypropanenitrile. However, without direct studies on 3-isopropoxypropanenitrile, these properties remain speculative.

Scientific Research Applications

  • Kinetics of Reactions with Isopropoxy Radicals : Balla, Nelson, and McDonald (1985) studied the kinetics of reactions of isopropoxy radicals with NO, NO2, and O2. They measured rate constants for these reactions under different pressures and temperatures, providing insights into the behavior of isopropoxy radicals in atmospheric and combustion processes (Balla, Nelson, & Mcdonald, 1985).

  • Molecular Beam Epitaxy Growth of Nitrides : Wang and Yoshikawa (2004) discussed the growth of III-nitrides using molecular beam epitaxy, a process that may involve compounds like 3-Isopropoxypropanenitrile. This method is vital for developing light-emitting diodes, laser diodes, and other semiconductor devices (Wang & Yoshikawa, 2004).

  • Photocatalysis with Graphitic Carbon Nitride : Ong et al. (2016) explored graphitic carbon nitride (g-C3N4)-based photocatalysts for environmental remediation and solar energy conversion. This work implicates the role of nitrogen-containing compounds, potentially including 3-Isopropoxypropanenitrile, in developing effective photocatalysts (Ong et al., 2016).

  • Reductive Coupling in Organic Synthesis : Geary, Leung, and Krische (2012) investigated the ruthenium-catalyzed reductive coupling of enynes and aldehydes, where isopropoxy-substituted enynes were used. This study highlights the application of such compounds in advanced organic synthesis methods (Geary, Leung, & Krische, 2012).

  • Bio-production of 3-Hydroxypropanoic Acid : Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. The study provides insight into the biosynthetic pathways and engineering strategies for producing valuable chemicals, which might involve derivatives of 3-Isopropoxypropanenitrile (Jers et al., 2019).

  • Isopropanol Production with Engineered Bacteria : Grousseau et al. (2014) demonstrated the production of isopropanol using engineered Cupriavidus necator, highlighting the potential of bioengineering in creating pathways for the production of chemicals related to isopropanol, which is structurally similar to 3-Isopropoxypropanenitrile (Grousseau et al., 2014).

  • Neuronal Culture Patterning : Nam, Branch, and Wheeler (2005) reported using (3-glycidoxypropyl) trimethoxysilane for patterning neuronal cultures, a process that might utilize related compounds like 3-Isopropoxypropanenitrile for surface modification (Nam, Branch, & Wheeler, 2005).

  • Thermochemical Study of 3-Hydroxypropanenitrile : Roux et al. (2007) conducted a thermochemical study of 3-hydroxypropanenitrile, providing insights into the enthalpy of formation and molecular structure, which could be relevant to understanding the properties of related compounds like 3-Isopropoxypropanenitrile (Roux et al., 2007).

Safety And Hazards

The safety data sheet for 3-Isopropoxypropanenitrile indicates that it may be hazardous. Acute toxicity has been noted, and it may be harmful if swallowed .

properties

IUPAC Name

3-propan-2-yloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSYXLRQGIFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059388
Record name Propanenitrile, 3-(1-methylethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxypropanenitrile

CAS RN

110-47-4
Record name 3-(1-Methylethoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxypropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isopropoxypropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ISOPROPOXYPROPIONONITRILE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RD Patil, MK Gupta - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
In recent years, oxidative dehydrogenation (ODH) of amines has proven to be an efficient, clean and fundamental route for the synthesis of nitriles. This review focuses on the different …
Number of citations: 31 onlinelibrary.wiley.com
M Trinadh, T Rajasekhar, B Bhadru… - Journal of applied …, 2013 - Wiley Online Library
… 3h) 3-isopropoxypropanenitrile 1 H NMR (CDCl 3 , 300 MHz): δ 1.18 (d, 6H, J = 6.2 Hz, CH 3 ), δ 2.54 (t, 2H, J = 6.4 Hz, CH 2 ), δ 3.62 (m, 3H, CH 2  and CH). IR (neat, cm −1 …
Number of citations: 5 onlinelibrary.wiley.com
T Tsuda, M Sheng, H Ishikawa, S Yamazoe… - Nature …, 2023 - nature.com
… Dimethylaminopropionitrile 54 , 3-[(2-hydroxyethyl)amino]propiononitrile 55 , 3-isopropoxypropanenitrile 56 , and benzylideneamine 57 were prepared according to the literature …
Number of citations: 8 www.nature.com

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